(2-Bromo-6-fluoro-3-nitrophenyl)methanol
Description
(2-Bromo-6-fluoro-3-nitrophenyl)methanol is a halogenated aromatic compound with the molecular formula C₇H₅BrFNO₃ (molecular weight: 250.03 g/mol). Its structure features a benzene ring substituted with bromine (position 2), fluorine (position 6), a nitro group (position 3), and a hydroxymethyl (-CH₂OH) group. This combination of electron-withdrawing groups (Br, F, NO₂) and the polar hydroxymethyl moiety confers unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C7H5BrFNO3 |
|---|---|
Molecular Weight |
250.02 g/mol |
IUPAC Name |
(2-bromo-6-fluoro-3-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5BrFNO3/c8-7-4(3-11)5(9)1-2-6(7)10(12)13/h1-2,11H,3H2 |
InChI Key |
MPTSKNTVPXGPLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-fluoro-3-nitrophenyl)methanol typically involves the nitration of a bromofluorobenzene derivative followed by reduction and subsequent functional group transformations. One common method includes:
Nitration: The bromofluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Functional Group Transformation: The amino group is then converted to a hydroxyl group through diazotization followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions is common to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-fluoro-3-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Formation of (2-Bromo-6-fluoro-3-nitrophenyl)formaldehyde.
Reduction: Formation of (2-Bromo-6-fluoro-3-aminophenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-6-fluoro-3-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-6-fluoro-3-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares (2-Bromo-6-fluoro-3-nitrophenyl)methanol with analogous compounds, highlighting differences in substituents, molecular weight, and applications:
Physicochemical Properties
- Lipophilicity (LogP): The nitro group in this compound reduces lipophilicity compared to non-nitro analogs like (2-Bromo-3-(trifluoromethyl)phenyl)methanol (LogP ~2.5 vs. ~3.2) . This impacts bioavailability and membrane permeability.
- Reactivity: The nitro group enables reduction to reactive intermediates (e.g., hydroxylamines), a feature absent in compounds like (2-Bromo-6-fluorophenyl)methanol. This property is critical for prodrug activation or cytotoxic effects .
- Thermal Stability: Halogen and nitro substituents increase thermal stability. For example, (2-Chloro-3-fluoro-6-nitrophenyl)methanol decomposes at 220°C, while non-nitro analogs degrade at lower temperatures .
Key Differentiators of this compound
Substituent Synergy: The combination of Br, F, and NO₂ creates a unique electronic environment, enhancing electrophilic substitution reactivity compared to mono- or di-substituted analogs.
Nitro-Driven Applications: Unlike simpler halogenated methanols, the nitro group enables applications in redox-active therapies (e.g., antiparasitic drugs) .
Positional Isomerism: The specific placement of substituents (Br at position 2, NO₂ at 3) distinguishes it from isomers like (3-Bromo-2-fluorophenyl)methanol, which show reduced bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
